Perfluorohept-3-ene
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Overview
Description
Perfluorohept-3-ene is a fluorinated organic compound with the molecular formula C7F14. It is characterized by a fully fluorinated carbon chain with a double bond at the third carbon position. This compound is part of the broader class of perfluorinated compounds, which are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity .
Mechanism of Action
Target of Action
Perfluorohept-3-ene is a type of perfluoroalkylated compound (PFC). PFCs have been found to have neurotoxic effects, particularly in developmentally exposed animals . The nervous system is one of the most sensitive targets of these environmental contaminants .
Mode of Action
Studies on pfcs have shown that they may affect the thyroid system, influence calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation . These effects could potentially be attributed to this compound as well, given its classification as a PFC.
Biochemical Pathways
Given the potential effects on the thyroid system, calcium homeostasis, protein kinase c, synaptic plasticity, and cellular differentiation, it can be inferred that multiple biochemical pathways could be impacted .
Pharmacokinetics
It is known that pfcs are extremely persistent towards degradation due to the carbon-fluorine bond, which has a very high bond strength . This suggests that this compound could potentially have a long half-life in the body and environment.
Result of Action
The main findings are that PFCs may induce neurobehavioral effects, particularly in developmentally exposed animals . These effects are often subtle and inconclusive and are often induced at concentrations where other toxic effects also are expected .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Due to the carbon-fluorine bond, these chemicals are extremely persistent towards degradation . This suggests that environmental persistence could potentially influence the bioavailability and toxicity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluorohept-3-ene can be synthesized through various methods, including the telomerization of tetrafluoroethylene with perfluoroalkyl iodides. This process typically involves the use of radical initiators and specific reaction conditions to achieve the desired product . Another method involves the dehydrofluorination of perfluorinated precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, such as electrochemical fluorination or direct fluorination of hydrocarbon precursors. These methods are designed to produce high-purity perfluorinated compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
Perfluorohept-3-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into partially fluorinated compounds.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a range of functionalized perfluorinated compounds .
Scientific Research Applications
Perfluorohept-3-ene has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Perfluorohept-3-ene can be compared with other perfluorinated compounds, such as:
Perfluorohexene: Similar in structure but with a shorter carbon chain.
Perfluorooctene: Similar but with a longer carbon chain.
Perfluorodecene: Another similar compound with an even longer carbon chain
Uniqueness
What sets this compound apart from these similar compounds is its specific carbon chain length and the position of the double bond, which can influence its reactivity and the types of derivatives that can be synthesized from it .
Properties
IUPAC Name |
1,1,1,2,2,3,4,5,5,6,6,7,7,7-tetradecafluorohept-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14/c8-1(2(9)4(12,13)6(16,17)18)3(10,11)5(14,15)7(19,20)21 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWLONMSWUOCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(F)(F)F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895283 |
Source
|
Record name | 3-Perfluoroheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71039-88-8 |
Source
|
Record name | 3-Perfluoroheptene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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